molecular formula C17H19ClN2O2 B4835808 2-(2-chloro-5-methylphenoxy)-N-(3-pyridinylmethyl)butanamide

2-(2-chloro-5-methylphenoxy)-N-(3-pyridinylmethyl)butanamide

Cat. No. B4835808
M. Wt: 318.8 g/mol
InChI Key: GWDBNFAMGMUMQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-chloro-5-methylphenoxy)-N-(3-pyridinylmethyl)butanamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme in the B-cell receptor signaling pathway, and its inhibition has shown potential in the treatment of various B-cell malignancies.

Mechanism of Action

BTK is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor signaling. Upon activation of the B-cell receptor, BTK is recruited to the plasma membrane, where it phosphorylates downstream targets such as phospholipase Cγ2 (PLCγ2) and B-cell linker protein (BLNK). This leads to the activation of several signaling pathways, including the NF-κB and PI3K/AKT pathways, which promote B-cell survival and proliferation. 2-(2-chloro-5-methylphenoxy)-N-(3-pyridinylmethyl)butanamide inhibits BTK activity by binding to the ATP-binding site of the kinase domain, thereby preventing its phosphorylation and downstream signaling.
Biochemical and Physiological Effects
In addition to its antitumor effects, 2-(2-chloro-5-methylphenoxy)-N-(3-pyridinylmethyl)butanamide has been shown to modulate the immune system in various ways. For example, 2-(2-chloro-5-methylphenoxy)-N-(3-pyridinylmethyl)butanamide has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, and to promote the differentiation of regulatory T-cells. 2-(2-chloro-5-methylphenoxy)-N-(3-pyridinylmethyl)butanamide has also been shown to enhance the activity of natural killer cells and macrophages, which are important components of the innate immune system.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(2-chloro-5-methylphenoxy)-N-(3-pyridinylmethyl)butanamide as a research tool is its selectivity for BTK. Unlike other BTK inhibitors such as ibrutinib, which also inhibit other kinases such as ITK and TEC, 2-(2-chloro-5-methylphenoxy)-N-(3-pyridinylmethyl)butanamide is highly selective for BTK. This allows for more precise investigation of the role of BTK in B-cell signaling and function. However, one limitation of 2-(2-chloro-5-methylphenoxy)-N-(3-pyridinylmethyl)butanamide is its relatively short half-life, which may limit its efficacy in certain experimental settings.

Future Directions

There are several potential future directions for the research and development of 2-(2-chloro-5-methylphenoxy)-N-(3-pyridinylmethyl)butanamide. One area of interest is the combination of 2-(2-chloro-5-methylphenoxy)-N-(3-pyridinylmethyl)butanamide with other agents, such as immune checkpoint inhibitors or other targeted therapies. Another potential direction is the investigation of 2-(2-chloro-5-methylphenoxy)-N-(3-pyridinylmethyl)butanamide in other B-cell malignancies, such as Waldenström macroglobulinemia or multiple myeloma. Finally, the development of more potent and selective BTK inhibitors based on the structure of 2-(2-chloro-5-methylphenoxy)-N-(3-pyridinylmethyl)butanamide may lead to the discovery of new therapeutic agents for the treatment of B-cell malignancies.

Scientific Research Applications

2-(2-chloro-5-methylphenoxy)-N-(3-pyridinylmethyl)butanamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In vitro studies have shown that 2-(2-chloro-5-methylphenoxy)-N-(3-pyridinylmethyl)butanamide inhibits BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of B-cells. In vivo studies have demonstrated significant antitumor activity of 2-(2-chloro-5-methylphenoxy)-N-(3-pyridinylmethyl)butanamide in various animal models of B-cell malignancies.

properties

IUPAC Name

2-(2-chloro-5-methylphenoxy)-N-(pyridin-3-ylmethyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O2/c1-3-15(22-16-9-12(2)6-7-14(16)18)17(21)20-11-13-5-4-8-19-10-13/h4-10,15H,3,11H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWDBNFAMGMUMQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NCC1=CN=CC=C1)OC2=C(C=CC(=C2)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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